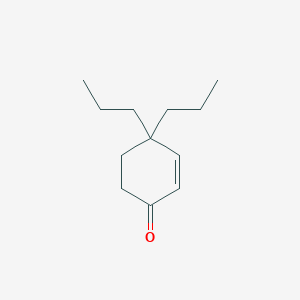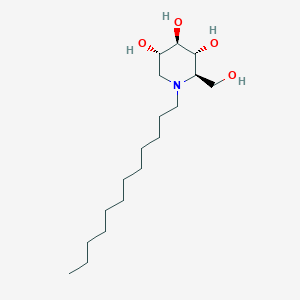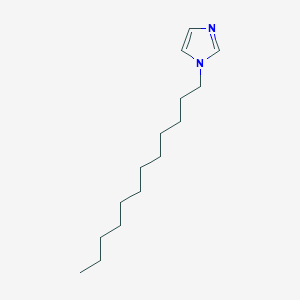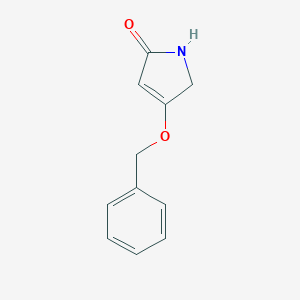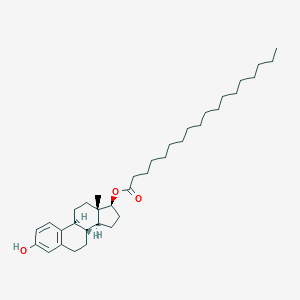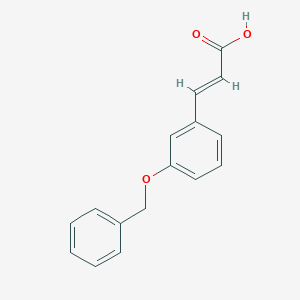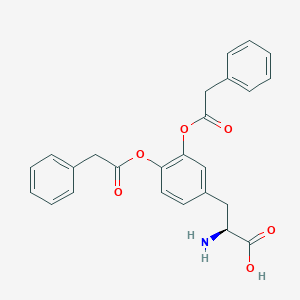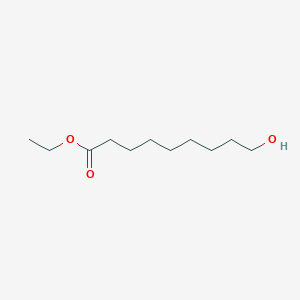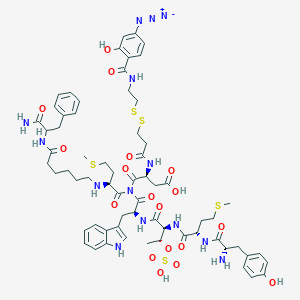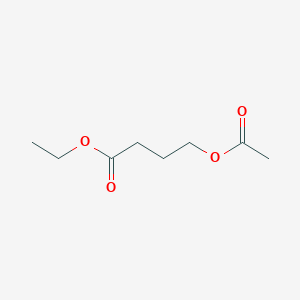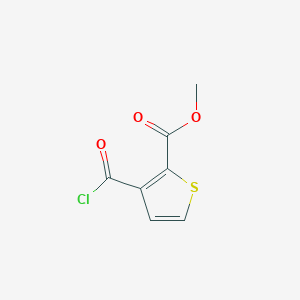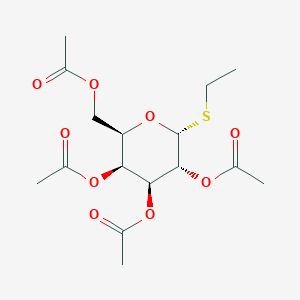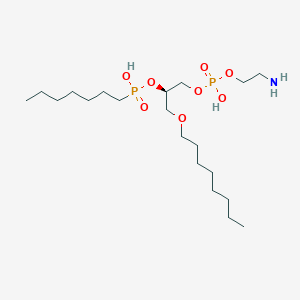![molecular formula C14H26O6 B043794 [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate CAS No. 119554-98-2](/img/structure/B43794.png)
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate, also known as DOET, is a psychoactive drug that belongs to the family of phenethylamines. DOET is a synthetic compound that has been used in scientific research for its potential therapeutic applications. The purpose of
Mécanisme D'action
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which can affect mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also acts as an agonist at the dopamine D2 receptor, which leads to the activation of the mesolimbic dopamine pathway, which is involved in the regulation of reward.
Effets Biochimiques Et Physiologiques
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been shown to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to induce changes in mood, cognition, and perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-established synthesis method, and its purity can be verified by various analytical techniques. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
However, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has several limitations for lab experiments. It is a psychoactive compound that can induce changes in mood, cognition, and perception, which can confound experimental results. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a short half-life, which limits its usefulness for long-term studies. Additionally, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has not been extensively studied in humans, and its safety profile is not well-established.
Orientations Futures
There are several future directions for the study of [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. One potential direction is to investigate its potential therapeutic applications, particularly in the treatment of mood disorders and addiction. Another direction is to study its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Additionally, future studies could focus on developing more selective agonists for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which could have potential therapeutic applications with fewer side effects.
Méthodes De Synthèse
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate is synthesized by the reaction of 2-(ethoxymethyl)oxirane with 4,5-diethoxy-2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting intermediate is then hydrolyzed with acetic acid to yield [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. The synthesis method is well-established, and the purity of the compound can be verified by various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to have an agonistic effect on the dopamine D2 receptor, which is involved in the regulation of motor activity and reward.
Propriétés
Numéro CAS |
119554-98-2 |
|---|---|
Nom du produit |
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
Formule moléculaire |
C14H26O6 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
[4,5-diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H26O6/c1-5-16-8-11-14(20-10(4)15)13(18-7-3)12(9-19-11)17-6-2/h11-14H,5-9H2,1-4H3 |
Clé InChI |
HASLUHNTFKIGQN-UHFFFAOYSA-N |
SMILES |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
SMILES canonique |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
Synonymes |
4-AATEG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethyl-D-glucitol 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethylglucitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



